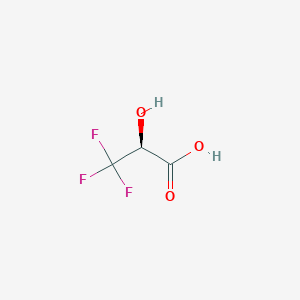

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKGUTLIPHZYCX-SFOWXEAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H](C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125995-00-8 | |

| Record name | (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a chiral fluorinated building block, holds significant value in the fields of pharmaceutical and agrochemical development. The incorporation of a trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important molecule. While its direct involvement in specific biological signaling pathways is not yet elucidated, its utility as a stereospecific component in the synthesis of bioactive molecules is well-established.

Chemical and Physical Properties

This compound is a solid, hygroscopic compound. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 125995-00-8 | [1] |

| Molecular Formula | C₃H₃F₃O₃ | [1] |

| Molecular Weight | 144.05 g/mol | [1] |

| Appearance | Off-white semi-solid or white powder | [2] |

| Melting Point | 72-76 °C | |

| Boiling Point | 256.4 ± 35.0 °C (Predicted) | |

| Density | 1.656 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.29 ± 0.11 (Predicted) | [2] |

| Optical Activity | [α]²⁰/D -42°, c=1 in chloroform | [1] |

Table 2: Solubility and Stability

| Property | Value | Reference(s) |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | -20°C Freezer | [2] |

| Stability | Hygroscopic | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C2 position due to coupling with the three fluorine atoms of the trifluoromethyl group. The protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the trifluoromethyl carbon, the hydroxylated methine carbon, and the carboxylic acid carbon. The carbon signals will exhibit coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[2][3]

Infrared (IR) Spectroscopy

The FTIR spectrum of an α-hydroxy acid is characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

O-H Stretch (Alcohol): A broad band around 3500-3200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak typically in the range of 1725-1700 cm⁻¹.

-

C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.

-

C-O Stretch: A band in the 1250-1050 cm⁻¹ region.[4]

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5] The presence of the trifluoromethyl group will influence the fragmentation pattern, and fragments containing this group will be readily identifiable.

Synthesis and Purification

The synthesis of enantiomerically pure this compound typically involves the preparation of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3,3,3-Trifluoro-2-hydroxypropanoic Acid

A common route to the racemic acid involves the hydrolysis of the corresponding ester, which can be synthesized from trifluoroacetone.

Chiral Resolution

Two primary methods for obtaining the (S)-enantiomer are classical resolution with a chiral resolving agent and enzymatic kinetic resolution.

This method utilizes an enantioselective amidase to selectively hydrolyze the (R)-amide, leaving the desired (S)-amide, which can then be hydrolyzed to the (S)-acid.

Materials:

-

Racemic 3,3,3-trifluoro-2-hydroxypropionamide

-

Whole cells of E. coli expressing a stereospecific amidase (e.g., from Klebsiella oxytoca)[1]

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Enzymatic Hydrolysis:

-

Prepare a suspension of the racemic amide in potassium phosphate buffer.

-

Add the whole-cell biocatalyst.

-

Incubate the reaction mixture at a controlled temperature (e.g., 35°C) with agitation.[1]

-

Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess of the remaining (S)-amide.

-

-

Work-up and Isolation of (S)-amide:

-

Once the desired conversion is reached (typically around 50%), terminate the reaction by acidifying the mixture with hydrochloric acid.

-

Extract the unreacted (S)-amide with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Hydrolysis of (S)-amide to (S)-acid:

-

Hydrolyze the isolated (S)-amide using an appropriate acidic or basic method to yield this compound.

-

-

Purification:

-

The final product can be purified by crystallization or chromatography.

-

Expected Yield and Purity:

-

Yields approaching 50% with high enantiomeric excess (>99% ee) have been reported for the (R)-acid in similar large-scale resolutions.[6]

Visualization of Synthesis and Resolution Workflow

The following diagram illustrates a general workflow for the production of this compound via enzymatic resolution.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. par.nsf.gov [par.nsf.gov]

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid

For researchers, scientists, and professionals in drug development, the enantiomerically pure this compound, also known as (S)-Trifluorolactic acid ((S)-TFLA), is a crucial chiral building block. Its application in the synthesis of fluorinated pharmaceuticals is of significant interest due to the enhanced metabolic stability and bioavailability conferred by the fluorine atoms.[1] This guide provides a detailed overview of the primary synthesis pathways for obtaining this valuable compound, complete with experimental protocols, comparative data, and process visualizations.

Core Synthesis Pathways

Three principal strategies have been established for the synthesis of (S)-TFLA:

-

Classical Resolution via Diastereomeric Salt Formation: This method involves the separation of a racemic mixture of 3,3,3-trifluoro-2-hydroxypropanoic acid by reacting it with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.

-

Enzymatic Kinetic Resolution: This pathway utilizes the enantioselectivity of enzymes, typically lipases or esterases, to selectively react with one enantiomer of a racemic ester or amide of 3,3,3-trifluoro-2-hydroxypropanoic acid. This leaves the desired, unreacted (S)-enantiomer in high enantiomeric purity.

-

Asymmetric Reduction of a Prochiral Ketone: This elegant approach involves the direct, stereoselective reduction of a prochiral precursor, 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy), to the desired (S)-alcohol using a chiral catalyst, most notably a biocatalyst such as lactate dehydrogenase.

Quantitative Data Comparison

The following table summarizes the quantitative data for the different synthesis pathways, allowing for a direct comparison of their efficacy.

| Synthesis Pathway | Key Reagent/Catalyst | Substrate | Yield | Enantiomeric Excess (e.e.) | Reference |

| Classical Resolution | (S)-1-phenylethylamine | Racemic 3,3,3-trifluoro-2-hydroxypropanoic acid | ~70% (for each enantiomer) | 99% | [2][3][4] |

| Enzymatic Kinetic Resolution | Candida rugosa lipase | Racemic 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester* | >40% (for unreacted ester) | 95% (for unreacted ester) | [5] |

| Asymmetric Reduction | Chicken l-Lactate Dehydrogenase (Gallus) & Formate Dehydrogenase | 3,3,3-Trifluoro-2-oxopropionic acid (TFPy) | >99% (Conversion) | >99.5% | [6] |

*Note: Data for a close structural analog is presented due to the limited availability of specific data for the exact target substrate under these conditions.

Experimental Protocols

Detailed methodologies for the key synthesis pathways are provided below.

Pathway 1: Classical Resolution via Diastereomeric Salt Formation

This protocol is based on the principles described by Wong et al. for the resolution of racemic 3,3,3-trifluorolactic acid using a chiral amine.[2][4]

Objective: To separate the (S)- and (R)-enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid.

Materials:

-

Racemic 3,3,3-trifluoro-2-hydroxypropanoic acid

-

(S)-(-)-1-phenylethylamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Molecular sieves (optional)

Procedure:

-

Salt Formation: Dissolve 1.0 equivalent of racemic 3,3,3-trifluoro-2-hydroxypropanoic acid in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (S)-(-)-1-phenylethylamine in methanol.

-

Slowly add the amine solution to the acid solution with stirring. The formation of the diastereomeric salt [(S)-acid·(S)-amine] and [(R)-acid·(S)-amine] will occur.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate the crystallization of the less soluble diastereomeric salt. The use of molecular sieves as a desiccant may promote the formation of the pure --INVALID-LINK---[acid] phase.[2][3]

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomer.

-

Liberation of the Chiral Acid: Suspend the isolated crystals in water and add 1 M HCl until the pH is acidic (pH ~1-2).

-

Extraction: Extract the liberated this compound with diethyl ether (3x volumes).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-acid.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Pathway 2: Enzymatic Kinetic Resolution of a Racemic Ester

This protocol describes a general method for the lipase-catalyzed hydrolytic kinetic resolution of a racemic ester.

Objective: To selectively hydrolyze the (R)-ester from a racemic mixture, leaving the desired (S)-ester unreacted and in high enantiomeric excess.

Materials:

-

Racemic ethyl 3,3,3-trifluoro-2-hydroxypropanoate

-

Candida rugosa lipase (CRL)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH control

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, suspend the racemic ethyl 3,3,3-trifluoro-2-hydroxypropanoate in the phosphate buffer.

-

Enzyme Addition: Add the Candida rugosa lipase to the mixture. The optimal enzyme loading should be determined empirically but can start in the range of 10-50 mg of lipase powder per mmol of substrate.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle stirring. Monitor the pH of the reaction. As the (R)-ester is hydrolyzed to the (R)-acid, the pH will decrease. Maintain the pH at 7.0 by the controlled addition of the NaOH solution using a pH-stat or manual titration.

-

The progress of the reaction can be monitored by measuring the consumption of NaOH or by taking aliquots and analyzing them by GC or HPLC.

-

Reaction Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining (S)-ester and the produced (R)-acid.

-

Work-up: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the mixture with ethyl acetate.

-

Separation: The organic layer will contain the unreacted (S)-ester and the (R)-acid. The (R)-acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution. The (S)-ester remains in the organic phase.

-

Hydrolysis of (S)-Ester: The isolated (S)-ester can then be hydrolyzed to the desired (S)-acid using standard chemical methods (e.g., acid or base catalysis).

-

Analysis: Determine the enantiomeric excess of the (S)-ester and the final (S)-acid product by chiral GC or HPLC.

Pathway 3: Asymmetric Reduction of 3,3,3-Trifluoro-2-oxopropionic Acid

This protocol is based on the biocatalytic reduction of TFPy using a lactate dehydrogenase coupled with a cofactor regeneration system.[6]

Objective: To produce (S)-TFLA via the enantioselective reduction of TFPy using chicken l-LDH.

Materials:

-

3,3,3-Trifluoro-2-oxopropionic acid (TFPy)

-

Recombinant chicken l-Lactate Dehydrogenase (Gallus) (l-LDH)

-

Recombinant formate dehydrogenase (Candida boidinii) (FDH)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Sodium formate

-

Potassium phosphate buffer (pH 7.0)

Procedure:

-

Biocatalyst Preparation: The l-LDH and FDH enzymes are typically produced via recombinant expression in a host like E. coli and can be used as purified enzymes or as whole-cell catalysts.

-

Reaction Mixture Preparation: In a buffered solution (e.g., potassium phosphate buffer, pH 7.0), combine the substrate TFPy (e.g., up to 0.5 M), the catalytic cofactor NAD⁺ (e.g., 1 mM), and the sacrificial co-substrate for regeneration, sodium formate (in slight excess to the substrate).

-

Enzymatic Reaction Initiation: Add the l-LDH and FDH enzymes to the reaction mixture to initiate the reduction. The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Reaction Progress: The l-LDH catalyzes the reduction of TFPy to (S)-TFLA, consuming NADH which is converted to NAD⁺. The FDH simultaneously oxidizes formate to carbon dioxide, regenerating NADH from NAD⁺. This cycle allows for a high turnover of the catalytic cofactor.

-

Monitoring: The conversion of TFPy to TFLA can be monitored over time (e.g., over 6 hours) using HPLC.[6]

-

Work-up: Once the reaction has reached completion (as determined by HPLC), terminate the reaction by removing the enzymes, for example, by protein precipitation (e.g., with acetonitrile) or heat denaturation followed by centrifugation.

-

Product Isolation: The supernatant containing the product can be further purified. Acidify the solution and extract the (S)-TFLA with an appropriate organic solvent. The solvent can then be removed under reduced pressure.

-

Analysis: Confirm the identity of the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Caption: Workflow for Enzymatic Kinetic Resolution using Lipase.

Caption: Workflow for Asymmetric Reduction with Cofactor Regeneration.

References

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. Tandem crystallization strategies for resolution of 3,3,3-trifluorolactic acid [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a key chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Where precise experimental data is not publicly available, typical, and estimated values based on the molecular structure and data from similar compounds are provided.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.5 | Quartet (q) | 1H | ~7.0 | CH |

| Variable | Broad Singlet (br s) | 2H | - | OH, COOH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~170 | Singlet | C=O |

| ~123 | Quartet (q, ¹JCF ≈ 285 Hz) | CF₃ |

| ~70 | Quartet (q, ²JCF ≈ 30 Hz) | CH |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~-77 | Doublet (d) | ~7.0 | CF₃ |

Note: NMR data can vary based on the solvent used, concentration, and instrument parameters. The values presented are typical for this type of compound.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3500 - 2500 | Strong, Broad | O-H stretch (carboxylic acid and alcohol) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| 1300 - 1100 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch |

| ~1100 | Strong | O-H bend |

Source: PubChem CID 244896 indicates the availability of ATR-IR spectra obtained on a Bruker Tensor 27 FT-IR instrument.[1]

Table 3: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - COOH]⁺ |

| 75 | Moderate | [M - CF₃]⁺ |

| 69 | High | [CF₃]⁺ |

Source: PubChem CID 244896 and 2779069 indicate the availability of GC-MS data.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of NMR, IR, and MS spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed workflow for the NMR characterization of this compound is presented below.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Vortex the mixture until the sample is completely dissolved. Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: The NMR spectra can be recorded on a 400 MHz spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed. For ¹⁹F NMR, a standard one-pulse experiment is used.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.

Infrared (IR) Spectroscopy

The following diagram illustrates the workflow for obtaining an FTIR spectrum of the sample.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for this analysis.[1]

-

Sample Preparation: For the ATR technique, a small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Collection: A background spectrum of the clean, empty ATR crystal is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is baseline corrected, and the frequencies of the major absorption bands are identified.

Mass Spectrometry (MS)

A typical workflow for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Methodology:

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent. For carboxylic acids, derivatization (e.g., esterification or silylation) may be necessary to improve volatility and chromatographic performance.

-

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to ensure good separation of components.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of analysis. The resulting ions are then separated by their mass-to-charge ratio.

-

Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to the analyte. The mass spectrum for this peak is then analyzed to determine the molecular weight and fragmentation pattern.

References

Physical and chemical characteristics of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a fluorinated analog of lactic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its spectral properties. Furthermore, it outlines detailed experimental protocols for its asymmetric synthesis and purification, along with standard analytical procedures for its characterization.

Physical and Chemical Characteristics

This compound is a white solid at room temperature. The trifluoromethyl group significantly influences its acidity and reactivity compared to its non-fluorinated counterpart, lactic acid.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃O₃ | PubChem CID: 74577223 |

| Molecular Weight | 144.05 g/mol | PubChem CID: 74577223 |

| Melting Point | 72-76 °C | MySkinRecipes |

| Boiling Point | 70.3 °C at 760 mmHg (Predicted) | MySkinRecipes |

| Density | 1.445 g/cm³ (Predicted) | MySkinRecipes |

| CAS Number | 125995-00-8 | PubChem CID: 74577223 |

| Appearance | White powder | MySkinRecipes |

| Storage Temperature | 2-8°C | MySkinRecipes |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C2 position due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift of this proton would be in the region of 4.0-4.5 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the three carbon atoms. The carboxylic carbon (C1) is expected in the range of 170-180 ppm. The carbon bearing the hydroxyl group (C2) will appear around 70-80 ppm, and the trifluoromethyl carbon (C3) will be observed as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3500-2500 cm⁻¹ corresponds to the O-H stretching vibrations of the carboxylic acid and hydroxyl groups. A sharp, strong peak around 1730 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. The C-F stretching vibrations are typically observed in the region of 1300-1100 cm⁻¹.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the parent acid may be challenging due to its low volatility. Derivatization, for instance, by silylation, can facilitate analysis. The mass spectrum of the trimethylsilyl (TMS) derivative of the related 3-(3-Hydroxyphenyl)propanoic acid shows characteristic fragmentation patterns that can be used for identification.[2] For the underivatized molecule, soft ionization techniques like electrospray ionization (ESI) would be more suitable, likely showing the deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Protocols

Asymmetric Synthesis via Biocatalytic Reduction

A highly efficient method for the enantioselective synthesis of this compound is the enzymatic reduction of 3,3,3-trifluoro-2-oxopropanoic acid (trifluoropyruvic acid).[3]

Materials:

-

3,3,3-Trifluoro-2-oxopropanoic acid (TFPy)

-

L-Lactate Dehydrogenase (L-LDH) from Gallus gallus (chicken)

-

Formate Dehydrogenase (FDH)

-

Nicotinamide adenine dinucleotide (NADH)

-

Sodium formate

-

Phosphate buffer (pH 7.0)

Procedure:

-

Prepare a reaction mixture containing 0.5 M 3,3,3-trifluoro-2-oxopropanoic acid, a catalytic amount of NADH, and an excess of sodium formate in a phosphate buffer (pH 7.0).

-

Add L-Lactate Dehydrogenase and Formate Dehydrogenase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for approximately 6 hours.

-

Monitor the reaction progress by HPLC to confirm the complete conversion of the starting material.

-

Upon completion, terminate the reaction by denaturing the enzymes, for example, by adding a water-miscible organic solvent like acetonitrile or by heat treatment.

-

Centrifuge the mixture to remove the precipitated protein.

-

The supernatant containing the product can then be purified.

Purification by Column Chromatography

Materials:

-

Crude reaction mixture

-

Silica gel

-

Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate with a small amount of acetic acid)

Procedure:

-

Concentrate the supernatant from the synthesis step under reduced pressure.

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column packed with the chosen non-polar solvent.

-

Load the adsorbed crude product onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Characterization Workflow

Caption: General workflow for the analytical characterization of the final product.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a valuable chiral building block with applications in the synthesis of fluorinated pharmaceuticals and other specialty chemicals. This guide has provided a detailed overview of its physical, chemical, and spectral properties, along with a robust enzymatic synthesis protocol and standard analytical procedures. The provided information aims to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

References

- 1. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 7457723 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a chiral fluorinated organic compound, is a valuable building block in medicinal chemistry and materials science. Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable component in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, and detailed experimental protocols for its synthesis and application as a chiral derivating agent.

Commercial Availability and Suppliers

This compound (CAS No. 125995-00-8) is readily available from a number of commercial chemical suppliers. The table below summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity and product availability.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| Sigma-Aldrich | (S)-(−)-Trifluorolactic acid | 125995-00-8 | 98% | |

| Santa Cruz Biotechnology | (S)-Trifluorolactic Acid | 125995-00-8 | ≥97% | |

| ChemicalBook | This compound | 125995-00-8 | 98% | |

| Key Organics | This compound | 125995-00-8 | Not Specified | |

| Ambeed | (S)-3,3,3-Trifluoro-2-hydroxypropanoic acid | 125995-00-8 | Not Specified | |

| AccelaChem | (S)-3,3,3-Trifluoro-2-hydroxypropanoic Acid | 125995-00-8 | ≥97% | For R&D use only. |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃O₃ | PubChem[1] |

| Molecular Weight | 144.05 g/mol | Sigma-Aldrich, Santa Cruz Biotechnology, ChemicalBook, PubChem[1][2][3][4] |

| Appearance | White powder/solid | ChemicalBook[5] |

| Melting Point | 72-76 °C | Sigma-Aldrich, ChemicalBook[3][5] |

| Optical Activity | [α]20/D −42°, c = 1 in chloroform | Sigma-Aldrich[3] |

| Purity | ≥97% to 98% | Santa Cruz Biotechnology, Sigma-Aldrich, ChemicalBook[2][3][6] |

| Boiling Point (Predicted) | 256.4±35.0 °C | ChemicalBook[5] |

Experimental Protocols

Biocatalytic Synthesis via Asymmetric Reduction

A highly efficient and stereoselective method for the synthesis of this compound involves the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using a lactate dehydrogenase (LDH). A recent study demonstrated the use of chicken L-LDH for this purpose.[7][8]

Materials:

-

3,3,3-Trifluoro-2-oxopropionic acid (TFPy)

-

Chicken L-lactate dehydrogenase (L-LDH)

-

Formate dehydrogenase (FDH) for cofactor regeneration

-

Nicotinamide adenine dinucleotide (NADH)

-

Sodium formate

-

Potassium phosphate buffer (pH 7.0)

-

Escherichia coli BL21 (DE3) for protein expression

Procedure:

-

Recombinant Enzyme Production:

-

Clone the genes encoding chicken L-LDH and Candida boidinii FDH into an appropriate expression vector (e.g., pET vector).

-

Transform the recombinant plasmid into E. coli BL21 (DE3) cells.

-

Induce protein expression with IPTG and cultivate the cells.

-

Harvest the cells by centrifugation and prepare a cell-free extract by sonication.

-

Purify the His-tagged enzymes using Ni-NTA affinity chromatography.

-

-

Asymmetric Reduction Reaction:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

3,3,3-Trifluoro-2-oxopropionic acid (0.5 M)

-

NADH (1 mM)

-

Sodium formate (1 M)

-

Purified L-LDH (e.g., 10 U/mL)

-

Purified FDH (e.g., 10 U/mL)

-

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 6 hours.

-

Monitor the reaction progress by HPLC.

-

-

Purification and Analysis:

-

Terminate the reaction by adding a quenching agent (e.g., acid).

-

Centrifuge the mixture to remove precipitated proteins.

-

Extract the product from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the this compound by column chromatography.

-

Determine the enantiomeric excess (ee) of the final product using chiral HPLC. The reported method achieves an ee of >99.5%.[7][8]

-

Caption: Biocatalytic synthesis of this compound.

Application as a Chiral Derivatizing Agent

This compound is utilized as a chiral derivatizing agent to determine the enantiomeric purity of secondary alcohols.[2][6] The principle involves the esterification of the chiral alcohol with the acid to form diastereomeric esters, which can then be separated and quantified by techniques such as NMR spectroscopy or chromatography.

Materials:

-

Chiral secondary alcohol of unknown enantiomeric purity

-

This compound

-

DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

-

DMAP (4-Dimethylaminopyridine) as a catalyst

-

Anhydrous dichloromethane (DCM) as solvent

-

Standard workup reagents (e.g., HCl, NaHCO₃, brine, MgSO₄)

-

NMR spectrometer or HPLC with a suitable column

Procedure:

-

Esterification Reaction:

-

In a clean, dry flask, dissolve the chiral secondary alcohol (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric esters by flash column chromatography.

-

-

Analysis of Diastereomeric Ratio:

-

Dissolve the purified diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

-

Identify distinct signals for each diastereomer. The integration of these signals will correspond to the ratio of the enantiomers in the original alcohol sample.

-

Alternatively, the diastereomeric esters can be separated and quantified by HPLC using a non-chiral stationary phase.

-

Caption: Workflow for determining enantiomeric excess using chiral derivatization.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. Its primary utility in drug development lies in its role as a chiral building block to introduce fluorine and a specific stereocenter into larger, more complex bioactive molecules. The introduction of the trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including its binding affinity, metabolic stability, and cell permeability.

Caption: Logical relationship of the compound's role in drug development.

Conclusion

This compound is a commercially accessible and highly valuable chiral synthon for researchers in drug discovery and materials science. This guide has provided a consolidated resource on its suppliers, physicochemical characteristics, and detailed experimental protocols for its synthesis and application. The biocatalytic synthesis route offers a green and efficient method for its preparation, while its use as a chiral derivatizing agent provides a reliable method for the determination of enantiomeric purity of other chiral molecules. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound as a key chiral building block is expected to increase.

References

- 1. (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 7457723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (S)-(-)-Trifluorolactic acid 98 125995-00-8 [sigmaaldrich.com]

- 4. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 125995-00-8 [chemicalbook.com]

- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, also known as (S)-Trifluorolactic acid, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable synthon in the design of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, molecular structure, synthesis, and applications in drug development.

Core Data and Molecular Structure

This compound is a white to off-white solid at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 125995-00-8[1] |

| Molecular Formula | C₃H₃F₃O₃[1] |

| Molecular Weight | 144.05 g/mol [1][2] |

| IUPAC Name | (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid[1] |

| Synonyms | (S)-Trifluorolactic Acid, (S)-2-Hydroxy-3,3,3-trifluoropropionic acid |

| InChI Key | BVKGUTLIPHZYCX-SFOWXEAESA-N[1] |

| SMILES | O--INVALID-LINK--C(F)(F)F[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 72-76 °C | ChemicalBook |

| Boiling Point | 256.4 ± 35.0 °C (Predicted) | ChemicalBook |

| pKa | 2.29 ± 0.11 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

Molecular Structure:

The structure of this compound is characterized by a propanoic acid backbone with a hydroxyl group and a trifluoromethyl group attached to the chiral center at the C2 position. The (S)-configuration denotes a specific three-dimensional arrangement of these substituents.

Experimental Protocols: Enantioselective Synthesis

The enantiomerically pure form of 3,3,3-Trifluoro-2-hydroxypropanoic acid is crucial for its application in pharmaceuticals. A highly efficient and stereoselective method for the synthesis of the (S)-enantiomer is through the biocatalytic reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy). This method utilizes lactate dehydrogenase (LDH) with a cofactor regeneration system.[3][4]

Protocol: Asymmetric Biocatalytic Reduction of Trifluoropyruvic Acid

This protocol is based on the findings of Wu, J., et al., who demonstrated the effective conversion of TFPy to (S)-TFLA using chicken L-lactate dehydrogenase.[3][4]

Materials:

-

3,3,3-trifluoro-2-oxopropionic acid (TFPy)

-

Chicken L-lactate dehydrogenase (L-LDH) from Gallus

-

Formate dehydrogenase (FDH) from Candida boidinii

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Sodium formate

-

Potassium phosphate buffer (pH 7.0)

-

Deionized water

Equipment:

-

Bioreactor or temperature-controlled shaker

-

pH meter

-

Centrifuge

-

HPLC with a chiral column for enantiomeric excess determination

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing:

-

0.5 M 3,3,3-trifluoro-2-oxopropionic acid (TFPy)

-

Recombinant chicken L-LDH

-

Recombinant formate dehydrogenase (for NAD⁺ regeneration)

-

NAD⁺ (catalytic amount)

-

Sodium formate (as a co-substrate for FDH)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

-

Maintain the pH of the reaction mixture at 7.0.

-

Monitor the progress of the reaction by measuring the consumption of TFPy and the formation of (S)-TFLA using HPLC.

-

-

Reaction Work-up and Purification:

-

Upon completion of the reaction (typically within 6 hours for complete conversion at the specified substrate concentration), terminate the reaction by denaturing the enzymes (e.g., by heat treatment or addition of a suitable solvent).[3][4]

-

Remove the denatured enzymes by centrifugation.

-

The supernatant containing the product can be further purified by standard methods such as extraction, crystallization, or chromatography.

-

Expected Outcome: This biocatalytic method can achieve complete conversion of 0.5 M TFPy to optically pure (S)-TFLA with an enantiomeric excess of >99.5%.[3][4]

Applications in Drug Development

The trifluoromethyl group is known to:

-

Increase metabolic stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer in vivo half-life.

-

Enhance binding affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improve lipophilicity: This can aid in membrane permeability and oral bioavailability.

This chiral acid can be used to introduce both a stereocenter and a trifluoromethyl group in a single step, which is highly advantageous in multi-step syntheses of complex drug candidates.

Visualizations

Experimental Workflow for the Biocatalytic Synthesis of this compound

Caption: Biocatalytic synthesis workflow for this compound.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound is involved in specific signaling pathways as it is primarily utilized as a synthetic intermediate. Its biological effects would be conferred by the final drug molecule into which it is incorporated.

References

- 1. (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 7457723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid in Enantiomeric Excess Determination

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, chiral drug development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a rapid and non-destructive method for this purpose. (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a chiral solvating agent that can be utilized for the determination of enantiomeric excess of various chiral molecules. This document provides a detailed protocol for its application.

The principle behind this method lies in the formation of transient diastereomeric complexes between the enantiomers of a chiral analyte and the chiral solvating agent. These diastereomeric complexes are non-equivalent in the NMR spectrometer, leading to the differentiation of signals corresponding to each enantiomer. The relative integration of these distinct signals in the ¹H NMR spectrum allows for the direct calculation of the enantiomeric excess.

Principle of Enantiomeric Discrimination

This compound forms diastereomeric solvates with chiral analytes, primarily through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group in the CSA can also play a role in inducing significant chemical shift differences between the diastereomeric complexes.

Caption: Formation of diastereomeric complexes leading to distinct NMR signals.

Experimental Protocols

Materials

-

This compound (CSA)

-

Chiral analyte of interest (e.g., amines, alcohols, carboxylic acids)

-

High-purity deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN)

-

NMR tubes

-

Volumetric flasks and micropipettes

Sample Preparation

-

Analyte Solution: Prepare a stock solution of the chiral analyte in the chosen deuterated solvent. A typical concentration is 10-20 mM.

-

CSA Solution: Prepare a stock solution of this compound in the same deuterated solvent.

-

NMR Sample:

-

In a clean NMR tube, add a specific volume of the analyte solution (e.g., 500 µL).

-

Acquire a standard ¹H NMR spectrum of the analyte alone.

-

Sequentially add small aliquots of the CSA stock solution to the NMR tube.

-

After each addition, gently mix the solution and acquire a ¹H NMR spectrum.

-

Monitor the spectra for the separation of signals corresponding to the two enantiomers. The optimal molar ratio of CSA to analyte will vary depending on the analyte and should be determined empirically. A starting point is often a 1:1 ratio, with subsequent additions to find the best resolution.

-

Caption: Experimental workflow for enantiomeric excess determination using a CSA.

NMR Acquisition Parameters

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion.

-

Temperature: Maintain a constant temperature throughout the experiment, as chemical shifts can be temperature-dependent. Room temperature is typically sufficient.

-

Pulse Sequence: A standard single-pulse ¹H acquisition sequence is usually adequate.

-

Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration.

-

Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio for accurate integration of the separated signals.

Data Analysis

-

Identify Separated Signals: Identify a pair of well-resolved signals in the ¹H NMR spectrum corresponding to a specific proton in the two diastereomeric complexes. Protons close to the chiral center of the analyte often show the largest chemical shift difference (Δδ).

-

Integration: Carefully integrate the area of the two separated signals. Let the integration values be I₁ and I₂.

-

Calculate Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:

ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison.

| Analyte | Solvent | Analyte Conc. (mM) | CSA:Analyte Ratio | Proton Monitored | Δδ (ppm) | Calculated ee (%) |

| Example | ||||||

| Racemic 1-phenylethanol | CDCl₃ | 15 | 1.5:1 | -CH(OH)- | 0.05 | 0 |

| Enantioenriched 1-phenylethanol | CDCl₃ | 15 | 1.5:1 | -CH(OH)- | 0.05 | 90 |

| Racemic Ibuprofen | C₆D₆ | 20 | 2:1 | α-CH | 0.08 | 0 |

Note: The chemical shift differences (Δδ) and optimal conditions presented in the table are hypothetical examples and will need to be determined experimentally for each specific analyte. The effectiveness of this compound as a chiral solvating agent is dependent on the structure of the analyte and the experimental conditions.

Troubleshooting

-

No Signal Separation:

-

Increase the concentration of the CSA.

-

Try a different deuterated solvent. Aromatic solvents like C₆D₆ can sometimes enhance chemical shift differences.

-

Ensure the analyte and CSA are forming a complex. Check for changes in the chemical shifts of analyte protons upon addition of the CSA.

-

-

Poor Resolution:

-

Use a higher field NMR spectrometer.

-

Optimize the shimming of the spectrometer.

-

Adjust the temperature.

-

-

Inaccurate Integration:

-

Ensure a sufficiently long relaxation delay.

-

Check for baseline distortion and correct it before integration.

-

Ensure the signals are fully separated. If there is overlap, deconvolution methods may be necessary.

-

Conclusion

The use of this compound as a chiral solvating agent in NMR spectroscopy provides a valuable and efficient method for the determination of enantiomeric excess. The protocol is straightforward, requires no derivatization of the analyte, and the analysis is rapid. Careful optimization of experimental parameters is key to achieving accurate and reproducible results.

Application Notes and Protocol for Chiral Derivatization of Primary Amines with (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical step in pharmaceutical development and chiral analysis. The derivatization of chiral primary amines with a chiral derivatizing agent (CDA) to form diastereomers is a widely used strategy for their separation and quantification by chromatography. This application note provides a detailed protocol for the derivatization of primary amines using (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid. This reagent is particularly useful due to the presence of the trifluoromethyl group, which can enhance the volatility of the derivatives for gas chromatography (GC) and improve separation in high-performance liquid chromatography (HPLC). The formation of a stable amide bond between the primary amine and the carboxylic acid of the CDA allows for the creation of diastereomers that can be resolved on a non-chiral stationary phase.

The reaction proceeds via the activation of the carboxylic acid group of this compound with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. This activated intermediate then readily reacts with the primary amine to form the corresponding diastereomeric amides.

Principle of the Reaction

The derivatization of a primary amine with a carboxylic acid to form an amide bond is facilitated by a coupling agent. The general mechanism involving EDC and NHS is a two-step process:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable NHS Ester and Amide Formation: This intermediate can react directly with the primary amine. However, to improve efficiency and stability, NHS is often added to convert the O-acylisourea into a more stable NHS ester. This amine-reactive ester then reacts with the primary amine of the analyte to form a stable amide bond, resulting in the formation of diastereomers.

Data Presentation

The following tables summarize typical quantitative data for the derivatization of representative primary amines with this compound. Please note that optimal conditions may vary depending on the specific amine and the analytical instrumentation used.

Table 1: Reaction Conditions for Derivatization of Primary Amines

| Analyte (Primary Amine) | Derivatizing Agent Concentration (mM) | Coupling Agent (EDC) Concentration (mM) | NHS Concentration (mM) | Reaction Time (min) | Reaction Temperature (°C) |

| Amphetamine | 10 | 15 | 15 | 60 | 25 (Room Temp.) |

| Phenylalanine Methyl Ester | 10 | 15 | 15 | 60 | 25 (Room Temp.) |

| 1-Phenylethylamine | 10 | 15 | 15 | 45 | 25 (Room Temp.) |

Table 2: Chromatographic Separation of Diastereomeric Derivatives (HPLC)

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |

| Amphetamine | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) with 0.1% Formic Acid | 1.0 | 8.2 | 9.5 | > 1.5 |

| Phenylalanine Methyl Ester | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (50:50) with 0.1% Formic Acid | 1.0 | 10.1 | 11.3 | > 1.5 |

| 1-Phenylethylamine | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (55:45) with 0.1% Formic Acid | 1.0 | 7.5 | 8.8 | > 1.5 |

Experimental Protocols

This section provides a detailed methodology for the derivatization of a primary amine with this compound.

Materials

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Primary amine sample

-

Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Vials (2 mL) with screw caps

-

Magnetic stirrer and stir bars

-

Nitrogen gas supply for drying

-

HPLC or GC system for analysis

Protocol for Derivatization

-

Preparation of Reagents:

-

Prepare a 10 mM solution of this compound in anhydrous acetonitrile.

-

Prepare a 15 mM solution of EDC in anhydrous acetonitrile.

-

Prepare a 15 mM solution of NHS in anhydrous acetonitrile.

-

Note: EDC is moisture-sensitive; prepare the solution immediately before use.

-

-

Activation of the Derivatizing Agent:

-

In a clean, dry 2 mL vial, add 100 µL of the 10 mM this compound solution.

-

Add 100 µL of the 15 mM EDC solution and 100 µL of the 15 mM NHS solution to the vial.

-

Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature to form the active NHS ester.

-

-

Derivatization Reaction:

-

Dissolve the primary amine sample in anhydrous acetonitrile to a concentration of approximately 10 mM.

-

Add 100 µL of the primary amine solution to the vial containing the activated derivatizing agent.

-

Add 5 µL of a base such as triethylamine or diisopropylethylamine to catalyze the reaction.

-

Seal the vial and vortex the mixture.

-

Allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40-50 °C) for a shorter duration, depending on the reactivity of the amine.

-

-

Work-up of the Reaction Mixture:

-

After the reaction is complete, add 500 µL of water to the vial to quench the reaction.

-

Extract the diastereomeric derivatives with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 500 µL).

-

Combine the organic layers and wash with 500 µL of 1 M HCl, followed by 500 µL of saturated sodium bicarbonate solution, and finally with 500 µL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Carefully transfer the dried organic solution to a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Sample Preparation for Analysis:

-

Reconstitute the dried residue in a suitable solvent for the chromatographic analysis (e.g., mobile phase for HPLC or a volatile solvent for GC).

-

The sample is now ready for injection into the chromatograph.

-

Mandatory Visualization

Derivatization Workflow

Caption: Experimental workflow for the derivatization of primary amines.

Signaling Pathway of Amide Bond Formation

Application of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, also known as (S)-Trifluorolactic acid (TFLA), is a highly valuable chiral molecule in the field of asymmetric synthesis. Its trifluoromethyl group and vicinal hydroxyl and carboxylic acid functionalities make it a versatile tool for introducing fluorine and a chiral center into target molecules. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]

This document provides detailed application notes and experimental protocols for the use of (S)-TFLA in three key areas:

-

Biocatalytic Synthesis: As a target molecule produced via highly efficient enzymatic reduction.

-

Chiral Resolving Agent: For the separation of racemic mixtures, particularly amines.

-

Chiral Building Block: As a synthon for creating complex fluorinated molecules and pharmaceutical intermediates.

Application: Biocatalytic Synthesis of (S)-TFLA

The enantioselective synthesis of (S)-TFLA is critical for its availability as a chiral reagent. Biocatalytic reduction of the prochiral ketone, 3,3,3-trifluoro-2-oxopropionic acid (TFPy), using stereoselective enzymes like lactate dehydrogenases (LDHs), offers a highly efficient and green route to optically pure (S)-TFLA.[1][3]

Principle

The asymmetric reduction of the ketone in TFPy is catalyzed by an (S)-selective lactate dehydrogenase. To drive the reaction to completion, a cofactor regeneration system is employed, typically using formate dehydrogenase (FDH) to convert formate to CO₂, which in turn regenerates the required nicotinamide adenine dinucleotide (NAD⁺/NADH) cofactor.[3] This whole-cell or isolated enzyme system can achieve high conversions and exceptional enantiomeric excess.

Caption: Biocatalytic synthesis of (S)-TFLA with cofactor regeneration.

Quantitative Data: Biocatalytic Reduction

The following table summarizes the typical results for the enzymatic synthesis of (S)-TFLA.

| Substrate | Enzyme System | Co-substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Time (h) |

| 0.5 M TFPy | Chicken l-LDH & C. boidinii FDH | Sodium Formate | >99 | >99.5 | 6 |

Experimental Protocol: Synthesis of (S)-TFLA via Biocatalysis

This protocol is based on the methodology described for the whole-cell biocatalytic reduction of TFPy.[1][3]

-

Culture Preparation: Cultivate E. coli cells co-expressing the genes for a suitable (S)-Lactate Dehydrogenase and Formate Dehydrogenase in an appropriate growth medium until reaching the mid-exponential phase. Induce protein expression as required.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C) and wash with a phosphate buffer (e.g., 100 mM, pH 7.0).

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing:

-

Phosphate buffer (100 mM, pH 7.0)

-

3,3,3-Trifluoro-2-oxopropionic acid (TFPy) (0.5 M)

-

Sodium formate (0.6 M)

-

NAD⁺ (1 mM)

-

Harvested cell paste (e.g., 50 g/L wet cell weight)

-

-

Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary with a base (e.g., 2 M NaOH) to keep it within the optimal range for the enzymes.

-

Monitoring: Track the consumption of TFPy and the formation of (S)-TFLA using analytical techniques such as HPLC with a chiral column.

-

Work-up and Isolation:

-

Once the reaction is complete (typically within 6 hours), remove the cells by centrifugation or filtration.

-

Acidify the resulting supernatant to pH 1-2 with concentrated HCl.

-

Extract the product, (S)-TFLA, from the aqueous phase using an organic solvent (e.g., ethyl acetate, 3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Analysis: Purify the crude (S)-TFLA by recrystallization or flash chromatography. Confirm the purity and determine the enantiomeric excess using chiral HPLC or GC.

Application: Chiral Resolving Agent

(S)-TFLA is an effective chiral resolving agent for racemic basic compounds, particularly primary and secondary amines, through the formation of diastereomeric salts.

Principle

The acidic nature of (S)-TFLA allows it to react with a racemic amine to form a pair of diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent. This solubility difference enables their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially, allowing for its isolation. The resolved amine is then recovered by treating the isolated salt with a base.

Caption: Workflow for chiral resolution of a racemic amine using (S)-TFLA.

Quantitative Data: Diastereomeric Salt Resolution

The following table provides representative data for the resolution of racemic amines using a chiral acid. Yields and enantiomeric excess are highly dependent on the specific substrate and optimization of crystallization conditions.

| Racemic Amine | Resolving Agent | Solvent | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e.) (%) |

| 1-Phenylethylamine | (S)-TFLA | Methanol / Isopropanol | 35 - 45 (per enantiomer) | >98 |

| 2-Methylpiperidine | (S)-TFLA | Acetone / Water | 30 - 40 (per enantiomer) | >95 |

Experimental Protocol: Resolution of (R,S)-1-Phenylethylamine

-

Salt Formation:

-

In an Erlenmeyer flask, dissolve the racemic amine (e.g., 1-phenylethylamine, 1.0 equivalent) in a suitable solvent (e.g., methanol or isopropanol).

-

In a separate flask, dissolve (S)-TFLA (0.5 - 1.0 equivalent) in the same solvent, using minimal heat if necessary to achieve a clear solution.

-

Slowly add the (S)-TFLA solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.

-

For complete crystallization, the flask can be placed in an ice bath or refrigerator for several hours or overnight.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystallized salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum.

-

-

Liberation of the Free Amine:

-

Dissolve the dried diastereomeric salt in water.

-

Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is strongly basic (pH > 10).

-

Transfer the aqueous solution to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether, 3x volumes).

-

-

Recovery and Analysis:

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Determine the yield and measure the enantiomeric excess by chiral HPLC or GC. The specific rotation can also be measured using a polarimeter.

-

Application: Chiral Building Block for Synthesis

(S)-TFLA is a valuable chiral building block for incorporating a trifluoromethylated stereocenter into more complex molecules, particularly pharmaceutical intermediates.[1] Its two functional groups—a hydroxyl and a carboxylic acid—can be selectively modified to build larger structures. It is commonly employed in the synthesis of enzyme inhibitors and central nervous system agents.[1]

Principle of Synthetic Utility

The carboxylic acid can be readily converted into esters or amides, while the hydroxyl group can be protected, alkylated, or used as a nucleophile. This dual functionality allows for a variety of synthetic transformations to construct target molecules with precise stereochemical control at the fluorine-bearing carbon.

Caption: Synthetic utility of (S)-TFLA as a chiral building block.

Quantitative Data: Representative Transformations

The following table shows typical yields for fundamental transformations of (S)-TFLA.

| Starting Material | Reaction | Reagents | Product | Yield (%) |

| (S)-TFLA | Esterification | Methanol, H₂SO₄ (cat.) | Methyl (S)-3,3,3-trifluoro-2-hydroxypropanoate | 85 - 95 |

| (S)-TFLA | Amidation | Benzylamine, HATU, DIPEA | (S)-N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide | 80 - 90 |

Experimental Protocol: Synthesis of a Chiral Amide Intermediate

This protocol describes a general procedure for the amidation of (S)-TFLA.

-

Reaction Setup:

-

To a solution of (S)-TFLA (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 equivalents).

-

Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Isolation:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the resulting crude amide by flash column chromatography on silica gel.

-

Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity. The retention of stereochemistry can be confirmed by comparison with known standards or by further derivatization and analysis.

-

References

Application Notes and Protocols for (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid as a Chiral Resolving Agent for Alcohols

Introduction

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a chiral resolving agent utilized in the separation of enantiomeric alcohols. Its efficacy is rooted in its ability to react with a racemic alcohol to form a mixture of diastereomeric esters. These diastereomers, unlike the original enantiomers, possess distinct physical properties, such as different solubilities and chromatographic retention times, which allows for their separation using standard laboratory techniques like crystallization or chromatography.[1] Subsequent hydrolysis of the separated diastereomeric esters yields the individual, enantiomerically pure alcohols. The trifluoromethyl group in the resolving agent can also be advantageous for monitoring the resolution process using ¹⁹F NMR spectroscopy.

The general principle of chiral resolution via diastereomeric ester formation involves three key steps: esterification of the racemic alcohol with the chiral resolving agent, separation of the resulting diastereomers, and finally, the recovery of the resolved enantiopure alcohol.[2] While specific application data for this compound is not extensively documented in publicly available literature, this document provides a generalized protocol based on established methodologies for similar chiral resolving agents.

Mechanism of Chiral Resolution

The fundamental principle behind the use of this compound as a chiral resolving agent is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging. However, by reacting the racemic alcohol with an enantiomerically pure resolving agent, diastereomers are formed which have different physical and chemical properties, enabling their separation.[3]

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic alcohol using this compound. These protocols are based on standard procedures for diastereomeric ester formation and separation.[4] Researchers should optimize these conditions for their specific alcohol.

Protocol 1: Diastereomeric Ester Formation

This protocol outlines the esterification of a racemic alcohol with this compound.

Materials:

-

Racemic alcohol

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard glassware for organic synthesis

Procedure:

-

In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 equivalent) and this compound (1.0-1.2 equivalents) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Protocol 2: Separation of Diastereomeric Esters

The separation of the diastereomeric esters can be achieved by fractional crystallization or column chromatography.

Method A: Fractional Crystallization

-

Dissolve the crude diastereomeric ester mixture in a minimal amount of a suitable hot solvent (e.g., hexane/ethyl acetate mixture).

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to induce crystallization of the less soluble diastereomer.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized diastereomer can be determined by HPLC or NMR analysis.

-

The mother liquor can be concentrated and subjected to further crystallization attempts to isolate the more soluble diastereomer.

Method B: Column Chromatography

-

Purify the crude diastereomeric ester mixture by flash column chromatography on silica gel.[4]

-

Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two diastereomers.

-

Monitor the fractions by TLC or HPLC to identify the separated diastereomers.

-

Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.

Protocol 3: Recovery of the Enantiopure Alcohol

This protocol describes the hydrolysis of the separated diastereomeric esters to yield the resolved alcohols.

Materials:

-

Separated diastereomeric ester

-

Lithium hydroxide (LiOH) or other suitable base

-